

Technical Support Center: Enhancing Enrofloxacin Hydrochloride Solubility

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Compound of Interest

Compound Name: *Enrofloxacin hydrochloride*

Cat. No.: *B2429322*

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Welcome to the technical support center for improving the aqueous solubility of **enrofloxacin hydrochloride**. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of enrofloxacin and its hydrochloride salt?

Enrofloxacin is characterized as a poorly soluble drug.^{[1][2]} Its aqueous solubility is approximately 146 µg/mL at 25°C.^{[1][2][3]} Enrofloxacin is an amphoteric compound with two pKa values, pKa1 = 5.94 (carboxyl group) and pKa2 = 8.70 (piperazinyl group), and an isoelectric point at a pH of 7.32.^{[1][2][3]} Consequently, its solubility is pH-dependent, with the lowest solubility occurring near its isoelectric point where the molecule exists as a zwitterion.^{[1][2][3][4]} The hydrochloride salt form generally offers enhanced solubility compared to the free base.^[5]

2. What are the primary methods to improve the aqueous solubility of **enrofloxacin hydrochloride**?

Several techniques can be employed to enhance the aqueous solubility of enrofloxacin and its hydrochloride salt. These methods can be broadly categorized as physical and chemical modifications:

- pH Adjustment: Modifying the pH of the aqueous medium can significantly impact solubility. [\[4\]](#)[\[6\]](#)
- Cosolvency: The addition of water-miscible organic solvents (cosolvents) can increase solubility. [\[1\]](#)[\[7\]](#)[\[8\]](#)
- Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. [\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance solubility and stability. [\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can improve its dissolution rate and solubility. [\[1\]](#)[\[14\]](#)
- Salt Formation: Creating different salt forms of enrofloxacin can lead to substantial improvements in solubility. [\[4\]](#)[\[6\]](#)[\[15\]](#)
- Nanoformulations: Techniques like nanoemulsions and solid lipid nanoparticles can increase the surface area and improve solubility. [\[11\]](#)[\[16\]](#)

3. How does pH affect the solubility of **enrofloxacin hydrochloride**?

As an amphoteric molecule, the solubility of enrofloxacin is highly dependent on the pH of the solution. [\[4\]](#)[\[6\]](#) It exhibits a U-shaped pH-solubility profile, with minimum solubility around its isoelectric point (pH 7.32). [\[1\]](#)[\[2\]](#)[\[3\]](#) In acidic conditions (below pKa₁), the carboxyl group is protonated, leading to a net positive charge and increased solubility. In alkaline conditions (above pKa₂), the piperazinyl group is deprotonated, resulting in a net negative charge and increased solubility. One study indicated that enrofloxacin has the best solubility when the pH of the solution is 5.02. [\[4\]](#)[\[6\]](#)

4. Which cosolvents are effective for solubilizing **enrofloxacin hydrochloride**?

Commonly used cosolvents for enrofloxacin include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerol. [\[1\]](#)[\[3\]](#) While cosolvents alone provide a modest increase in solubility, their combination with a buffer can have a synergistic effect, leading to a much larger increase in solubility. [\[1\]](#)[\[7\]](#)[\[8\]](#)

5. What is the role of surfactants in enhancing **enrofloxacin hydrochloride** solubility?

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules like enrofloxacin, thereby increasing their solubility in aqueous media.^{[1][2]} Ionic surfactants have been found to be more effective than non-ionic surfactants for enrofloxacin.^{[1][7][8]} Notably, the anionic surfactant sodium dodecyl sulfate (SDS) has shown a significant ability to solubilize enrofloxacin.^{[1][3][7][8]}

6. How effective is cyclodextrin complexation for improving solubility?

The formation of inclusion complexes with cyclodextrins, particularly 2-hydroxypropyl- β -cyclodextrin (HP- β -CD), is a highly effective method for increasing the aqueous solubility of enrofloxacin.^{[9][10]} Studies have reported dramatic increases in solubility, with some showing up to a 916-fold improvement.^{[9][13]} This method also has the potential to improve the bioavailability of the drug.^{[9][10]}

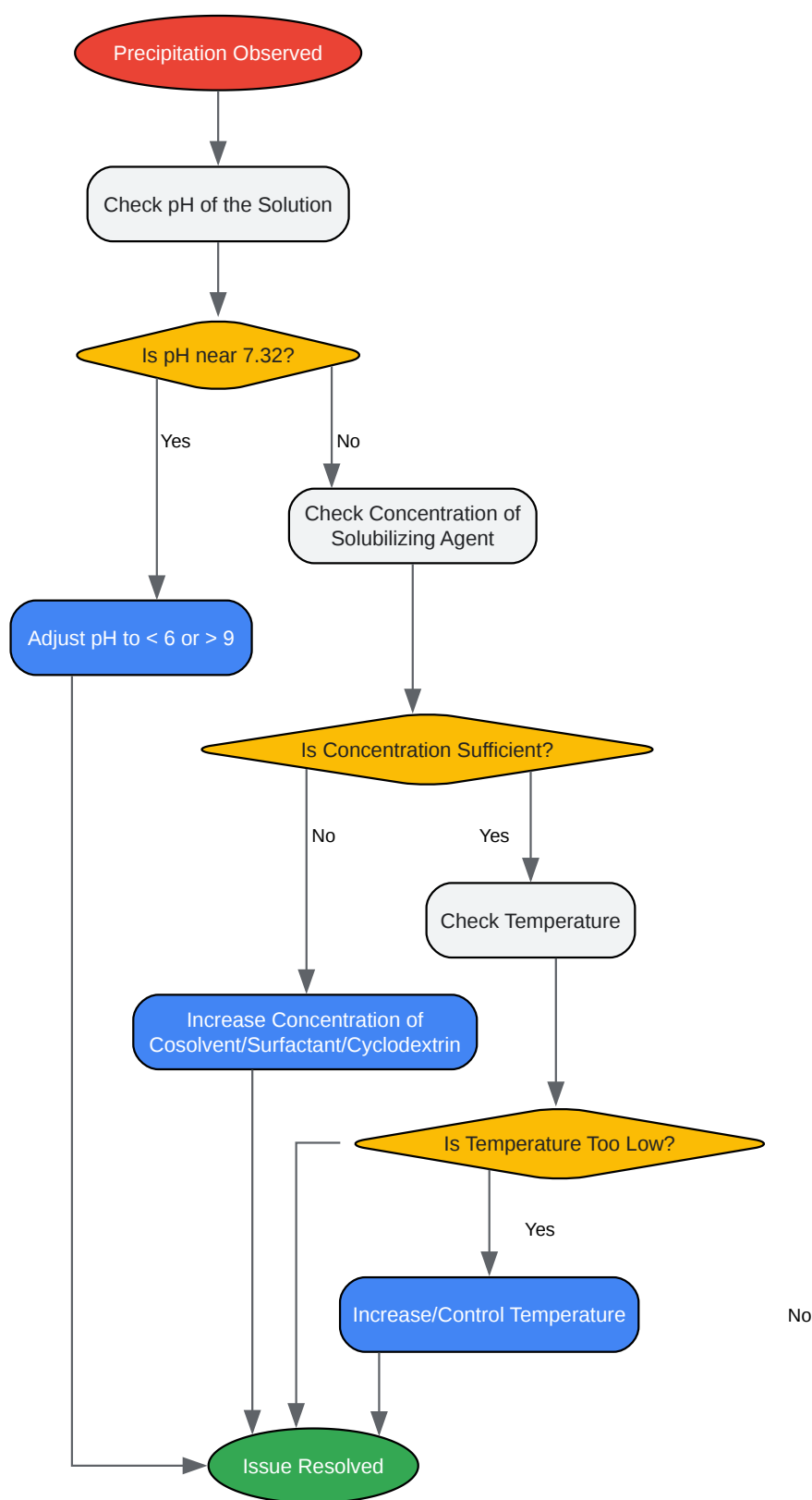
Troubleshooting Guides

Issue: Precipitation of Enrofloxacin Hydrochloride in Aqueous Solution

Possible Causes and Solutions:

- pH is near the isoelectric point: Enrofloxacin has its lowest solubility around pH 7.32.^{[1][2][3]}
 - Solution: Adjust the pH of the solution to be either more acidic (e.g., pH < 6) or more alkaline (e.g., pH > 9) to increase solubility. A study has shown optimal solubility at a pH of 5.02.^{[4][6]}
- Insufficient solubilizing agent: The concentration of the cosolvent, surfactant, or cyclodextrin may be too low.
 - Solution: Gradually increase the concentration of the solubilizing agent while monitoring for dissolution. For surfactants, ensure the concentration is above the critical micelle concentration (CMC).

- Temperature effects: Solubility can be temperature-dependent. A decrease in temperature may cause precipitation.
 - Solution: Determine the solubility at the intended storage and use temperatures. If necessary, store the solution at a controlled temperature.
- Common ion effect: If using a buffer containing ions that can form a less soluble salt with enrofloxacin, precipitation may occur.
 - Solution: Consider using an alternative buffer system.



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Troubleshooting workflow for enrofloxacin precipitation.

Issue: Inconsistent Solubility Results

Possible Causes and Solutions:

- Equilibration time is insufficient: Achieving equilibrium solubility can take time.
 - Solution: Ensure the solution is stirred or agitated for a sufficient period. A common practice is to shake for 24 hours to ensure equilibrium.[4]
- Variability in starting material: Different batches or sources of **enrofloxacin hydrochloride** may have slight differences in purity or physical form.
 - Solution: Characterize the starting material for each new batch.
- Inaccurate measurement of enrofloxacin concentration: The analytical method used to determine the concentration may not be accurate.
 - Solution: Validate the analytical method (e.g., UV-Vis spectrophotometry, HPLC). Ensure the calibration curve is linear and covers the expected concentration range.

Data Presentation

Table 1: Solubility of Enrofloxacin in Various Solvent Systems

Solvent System	Concentration	Solubility (mg/mL)	Fold Increase (vs. Water)	Reference
Water	-	0.146	1.0	[1] [2] [3]
0.1 M Phosphate Buffer (pH 7.4)	-	0.182	1.25	[1] [2] [3]
40% Ethanol in Water	40% (v/v)	~1.7	~11.6	[1] [3]
40% Propylene Glycol in Water	40% (v/v)	~1.2	~8.2	[1] [3]
50 mM Sodium Dodecyl Sulfate (SDS) in Water	50 mM	~3.4	~23.3	[1]
50 mM SDS in 0.1 M PB (pH 7.4)	50 mM	~3.8	~26.0	[1] [3] [7] [8]
HP- β -CD Inclusion Complex	-	210	916	[9] [13]
Enrofloxacin Mesylate Salt	-	483.01	~2000	[4] [6]

Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.[\[4\]](#)

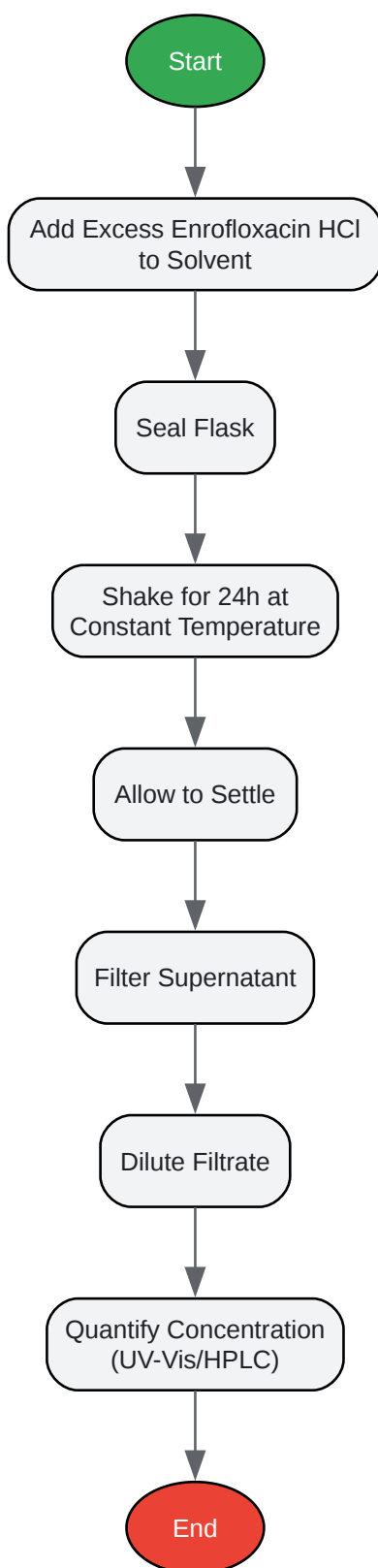
Materials:

- **Enrofloxacin hydrochloride**
- Selected solvent system (e.g., water, buffer, cosolvent mixture)

- Conical flasks or sealed vials
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 μm)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Add an excess amount of **enrofloxacin hydrochloride** to a known volume of the solvent system in a conical flask.
- Seal the flask to prevent solvent evaporation.
- Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).
- Shake the flask for 24 hours to ensure equilibrium is reached.^[4]
- After 24 hours, allow the suspension to settle.
- Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.
- Dilute the filtrate with a suitable solvent to a concentration within the analytical range of your instrument.
- Quantify the concentration of enrofloxacin in the diluted filtrate using a validated analytical method.



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Workflow for the shake-flask solubility determination method.

Protocol 2: Preparation of Enrofloxacin-Cyclodextrin Inclusion Complex

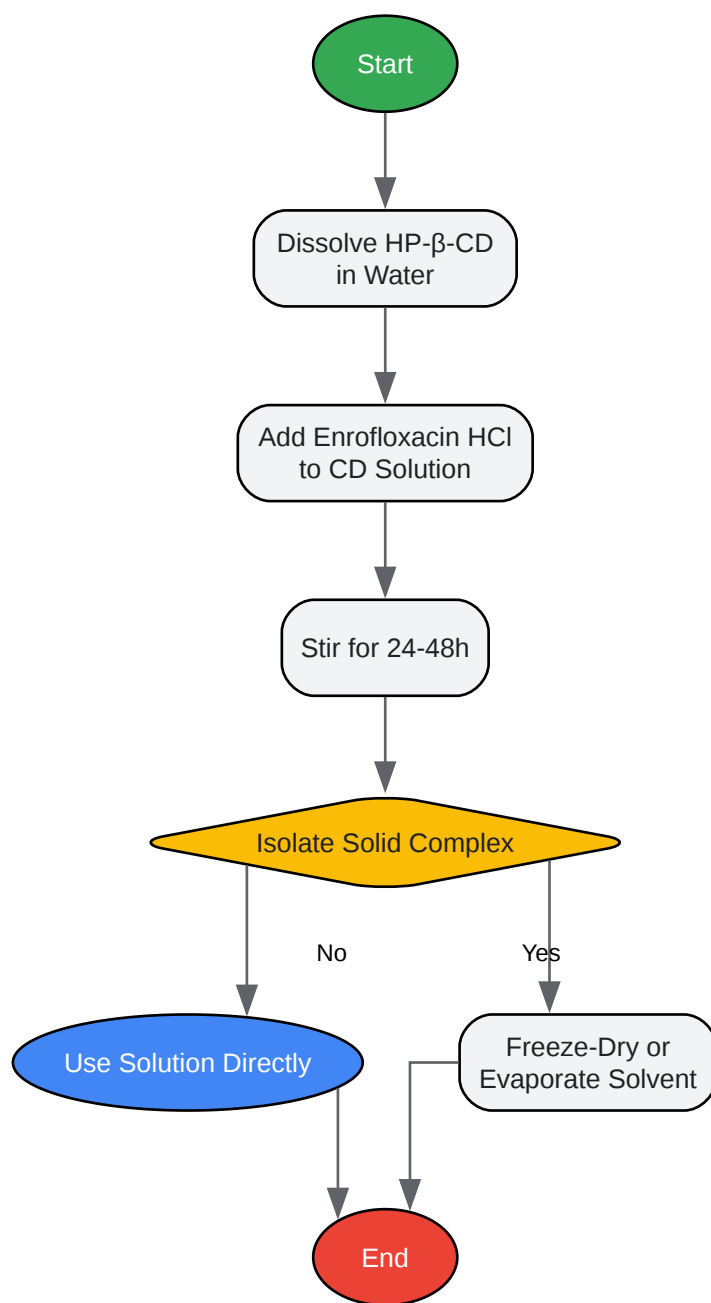
This protocol describes a general method for preparing an inclusion complex to enhance solubility.

Materials:

- **Enrofloxacin hydrochloride**
- 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Distilled water
- Magnetic stirrer
- Freeze-dryer or vacuum oven

Procedure:

- Dissolve a specific molar ratio of HP- β -CD in distilled water with stirring.
- Slowly add the corresponding molar amount of **enrofloxacin hydrochloride** to the HP- β -CD solution while continuing to stir.
- Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
- The resulting solution can be used directly, or the solid complex can be isolated.
- To isolate the solid complex, freeze-dry (lyophilize) the solution or evaporate the solvent under vacuum.
- The resulting powder is the enrofloxacin-HP- β -CD inclusion complex, which can be characterized and used for further experiments.



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Workflow for preparing an enrofloxacin-cyclodextrin complex.

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